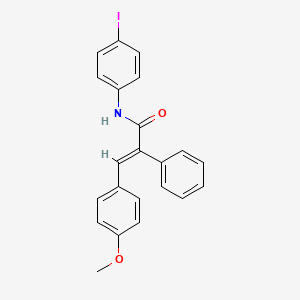![molecular formula C20H18BrN3O5 B4941959 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)
2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. It is a synthetic molecule that belongs to the class of vinylbenzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. It binds to the colchicine-binding site of tubulin and disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide in lab experiments include its potent antitumor activity and anti-inflammatory properties. However, its potential toxicity and limited solubility in water may pose challenges in its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination therapy with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to assess its potential toxicity and pharmacokinetic properties in vivo.
In conclusion, 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. It exhibits potent antitumor activity and possesses anti-inflammatory and analgesic properties. Further studies are needed to explore its potential applications in the treatment of various inflammatory disorders and its use in combination therapy with other chemotherapeutic agents for the treatment of cancer.
Synthesemethoden
The synthesis of 2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde with N-(4-morpholinyl)phthalimide in the presence of potassium carbonate as a base. The resulting intermediate is then treated with 2-bromobenzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5/c21-17-7-2-1-6-16(17)19(25)22-18(20(26)23-8-10-29-11-9-23)13-14-4-3-5-15(12-14)24(27)28/h1-7,12-13H,8-11H2,(H,22,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXXDQZEICHOS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
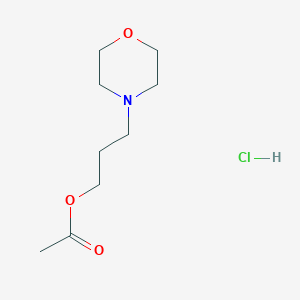
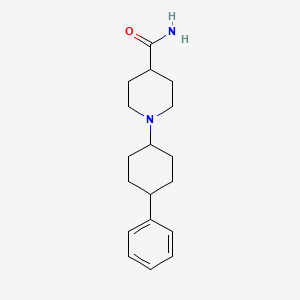
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
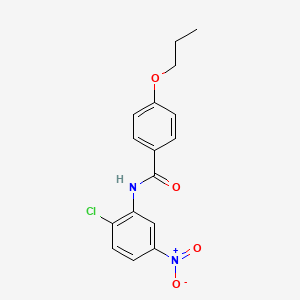
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
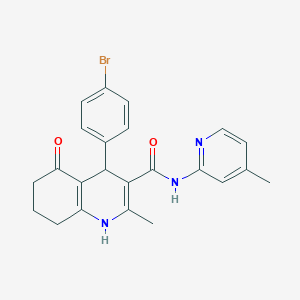

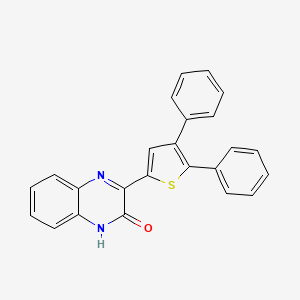
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
